4-(4-Methoxyphenoxy)but-2-yn-1-amine
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Overview
Description
4-(4-Methoxyphenoxy)but-2-yn-1-amine is an organic compound with the molecular formula C11H13NO2. It is characterized by the presence of a methoxyphenyl group attached to a butynylamine chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenoxy)but-2-yn-1-amine typically involves the reaction of 4-methoxyphenol with propargyl bromide to form 4-(4-methoxyphenoxy)but-2-yne. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenoxy)but-2-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
4-(4-Methoxyphenoxy)but-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenoxy)but-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)but-2-yn-1-amine
- 4-(4-Methoxyphenoxy)but-2-yn-1-ol
- 4-(4-Methoxyphenoxy)but-2-yn-1-thiol
Uniqueness
4-(4-Methoxyphenoxy)but-2-yn-1-amine is unique due to the presence of both a methoxyphenyl group and an alkyne chain, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry.
Properties
CAS No. |
686347-78-4 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(4-methoxyphenoxy)but-2-yn-1-amine |
InChI |
InChI=1S/C11H13NO2/c1-13-10-4-6-11(7-5-10)14-9-3-2-8-12/h4-7H,8-9,12H2,1H3 |
InChI Key |
WVSSJQNCHQPUDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC#CCN |
Origin of Product |
United States |
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